N-(3-Mercaptopropyl)acetamide
Description
Properties
CAS No. |
18370-84-8 |
|---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
N-(3-sulfanylpropyl)acetamide |
InChI |
InChI=1S/C5H11NOS/c1-5(7)6-3-2-4-8/h8H,2-4H2,1H3,(H,6,7) |
InChI Key |
FGRKPTWXGJCZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCS |
Origin of Product |
United States |
Scientific Research Applications
Drug Delivery Systems
N-(3-Mercaptopropyl)acetamide can be utilized in drug delivery systems, particularly in the functionalization of mesoporous silica nanoparticles (MSN). The thiol groups introduced by this compound enhance the loading capacity and controlled release of therapeutic agents. For instance, studies demonstrate that proteins can be covalently immobilized onto MSN using thiol-disulfide interchange reactions, allowing for targeted and responsive drug delivery in biological systems .
Antimicrobial Activity
Research indicates that derivatives of acetamides, including this compound, exhibit antimicrobial properties. These compounds have been shown to possess moderate activity against various bacterial strains, making them potential candidates for developing new antibiotics or antimicrobial agents .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor for specific enzymes involved in metabolic pathways. For example, certain acetamide derivatives have shown promise as inhibitors of 15-prostaglandin dehydrogenase, which is relevant in cancer treatment strategies .
Surface Modification
This compound is used in modifying surfaces of materials to enhance their properties. Its thiol group can form stable bonds with various substrates, improving adhesion and functionalization of surfaces for applications in sensors and catalytic converters .
Synthesis of Functional Materials
The compound has been employed in the synthesis of functional materials such as modified hydroxyapatite. This material has been studied for its ability to adsorb organic dyes from aqueous solutions, highlighting its potential use in environmental remediation efforts .
Adsorption of Pollutants
The incorporation of this compound into hydroxyapatite enhances the material's capacity to remove pollutants from water. The thiol groups facilitate the adsorption of organic compounds, making it effective for treating wastewater contaminated with dyes and other hazardous substances .
Bioremediation
Due to its reactivity and ability to form complexes with heavy metals, this compound could be explored for bioremediation applications. Its thiol functionality allows it to bind metal ions, potentially aiding in the detoxification of contaminated environments .
Case Studies
Comparison with Similar Compounds
N-(3-Chloropropyl)acetamide
- Structure : Propyl chain with a terminal chlorine substituent.
- Molecular Formula: C₅H₁₀ClNO .
- Synthesis: Not explicitly described in the evidence, but similar halogenated acetamides are synthesized via nucleophilic substitution or condensation reactions.
N-(3-Aminopropyl)acetamide
- Structure : Propyl chain with a terminal primary amine (-NH₂).
- Molecular Formula : C₅H₁₂N₂O .
- Synthesis: Typically involves amidation of 3-aminopropanol or reductive amination of acrylamide derivatives.
- Activity: Amino groups improve water solubility and enable hydrogen bonding, which may enhance receptor interactions. Safety data indicate toxicity upon inhalation or skin contact .
N-(3-(1H-Indol-3-yl)propyl)acetamide
- Structure : Propyl chain linked to an indole moiety.
- Molecular Formula : C₁₄H₁₇N₂O (inferred from ).
- Synthesis: Isolated from marine actinomycete Streptomyces avidinii via fermentation and chromatographic purification .
- Activity : Exhibited 89.9% nematicidal activity, highlighting the role of aromatic heterocycles in bioactivity .
N-(4-Hydroxyphenethyl)acetamide
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Structure : Benzothiazole ring with trifluoromethyl and phenyl groups.
- Molecular Formula : C₁₆H₁₂F₃N₂OS .
- Synthesis : Coupling of benzothiazole derivatives with acetamide precursors.
Pharmacological Activities and SAR Insights
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance stability and membrane penetration.
- Hydrogen-Bonding Groups (e.g., -NH₂, -OH) : Improve solubility and target interaction but may increase toxicity.
- Aromatic/Heterocyclic Moieties : Critical for receptor binding (e.g., FPR2 agonism in ) and nematicidal activity.
Preparation Methods
Reaction Conditions:
-
Acetic Anhydride Pathway :
-
Acetyl Chloride Pathway :
Mechanistic Insight :
The reaction proceeds via a two-step process:
-
Formation of a tetrahedral intermediate after nucleophilic attack.
-
Deprotonation and elimination of the leaving group (e.g., chloride or acetate).
Thiol-Protection Strategy Followed by Acetylation
To prevent undesired oxidation or side reactions at the thiol group, temporary protection using trityl (Trt) or acetamidomethyl (Acm) groups is employed.
Stepwise Procedure:
-
Thiol Protection :
-
Acetylation :
Advantages :
Carbodiimide-Mediated Coupling
For high-purity applications, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between 3-mercaptopropionic acid and acetamide .
Protocol:
-
Reactants : 3-Mercaptopropionic acid (1 eq), acetamide (1.2 eq)
-
Coupling Agent : EDC·HCl (1.5 eq), hydroxybenzotriazole (HOBt, 1 eq)
-
Solvent : Acetonitrile/water (3:1 v/v)
-
Workup : Filtration, extraction with ethyl acetate, drying over Na₂SO₄
Key Considerations :
-
Excess EDC·HCl ensures complete activation of the carboxylic acid.
-
HOBt suppresses racemization and enhances coupling efficiency.
Enzymatic Acetylation
Emerging biocatalytic methods use lipases or acyltransferases for regioselective acetylation under mild conditions.
Example Using Lipase B from Candida antarctica:
-
Substrate : 3-Mercaptopropylamine (50 mM)
-
Acyl Donor : Vinyl acetate (2 eq)
-
Solvent : Phosphate buffer (pH 7.0) with 10% DMSO
-
Enzyme Loading : 5 mg/mL
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Amidation | 70–85 | 90–95 | 1–4 hours | High |
| Thiol-Protection Strategy | 65–70 | 95–98 | 6–8 hours | Moderate |
| Carbodiimide Coupling | 80–85 | 98–99 | 12–18 hours | Low |
| Enzymatic Acetylation | 60–65 | 85–90 | 24 hours | Moderate |
Critical Observations :
-
Direct amidation is optimal for industrial-scale production due to shorter reaction times.
-
Carbodiimide coupling offers superior purity for pharmaceutical applications but requires costly reagents.
-
Enzymatic methods are eco-friendly but need optimization for higher yields.
Industrial-Scale Production Insights
Large-scale synthesis (≥100 kg batches) typically employs continuous-flow reactors to enhance heat transfer and minimize byproducts:
-
Reactors : Tubular or microfluidic systems
-
Residence Time : 10–15 minutes at 80°C
-
Catalyst : Heterogeneous silica-supported sulfuric acid
Purification :
-
Distillation : Removes unreacted acetic anhydride (bp: 138–140°C).
-
Crystallization : Ethanol/water mixtures yield >99% pure product.
Emerging Innovations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
